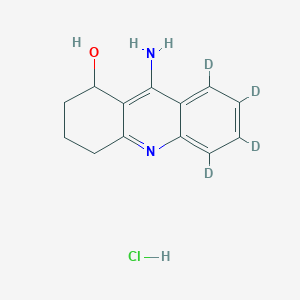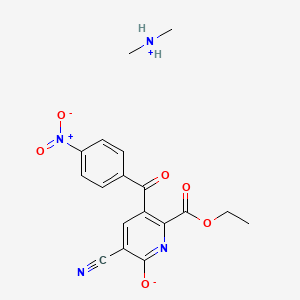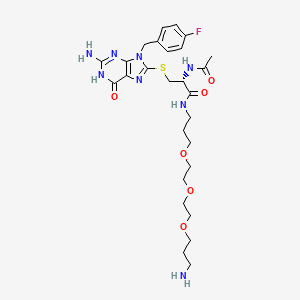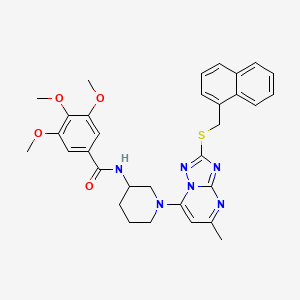
PROTAC EGFR degrader 6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROTAC EGFR degrader 6: is a potent compound designed to target and degrade the epidermal growth factor receptor (EGFR) in cancer cells. This compound is part of the proteolysis targeting chimera (PROTAC) technology, which utilizes the ubiquitin-proteasome system to selectively degrade specific proteins. This compound has shown significant efficacy in degrading EGFR with a deletion in exon 19 (EGFRDel19) in HCC827 cells, exhibiting a DC50 value of 45.2 nM .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC EGFR degrader 6 involves linking an EGFR inhibitor with a ligand for an E3 ubiquitin ligase, such as cereblon (CRBN). The process typically includes the following steps:
Synthesis of the EGFR inhibitor: This involves the preparation of a small molecule that can bind to the EGFR protein.
Synthesis of the E3 ligase ligand: This involves the preparation of a ligand that can bind to the E3 ubiquitin ligase.
Linker attachment: A linker molecule is used to connect the EGFR inhibitor and the E3 ligase ligand.
Industrial Production Methods: The industrial production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesis equipment and stringent quality control measures to maintain consistency and efficacy .
Analyse Chemischer Reaktionen
Types of Reactions: PROTAC EGFR degrader 6 undergoes several types of chemical reactions, including:
Substitution reactions: Involving the replacement of functional groups in the molecule.
Oxidation and reduction reactions: Involving the gain or loss of electrons.
Coupling reactions: Involving the formation of bonds between two molecules.
Common Reagents and Conditions:
Substitution reactions: Typically involve nucleophiles and electrophiles under mild to moderate conditions.
Oxidation and reduction reactions: Often involve reagents such as hydrogen peroxide or sodium borohydride.
Coupling reactions: May involve catalysts such as palladium or copper under inert atmosphere conditions.
Major Products: The major products formed from these reactions include the final PROTAC molecule, which consists of the EGFR inhibitor linked to the E3 ligase ligand via the linker .
Wissenschaftliche Forschungsanwendungen
Chemistry: PROTAC EGFR degrader 6 is used as a chemical tool to study protein degradation pathways and to develop new strategies for targeted protein degradation.
Biology: In biological research, this compound is used to investigate the role of EGFR in cell signaling and cancer progression. It helps in understanding the mechanisms of drug resistance and the development of new therapeutic approaches.
Medicine: In medical research, this compound is being explored as a potential therapeutic agent for the treatment of cancers that are driven by EGFR mutations, such as non-small cell lung cancer (NSCLC). It has shown promise in preclinical models for overcoming resistance to existing EGFR inhibitors .
Industry: In the pharmaceutical industry, this compound is being studied for its potential to be developed into a new class of cancer therapeutics. It represents a novel approach to targeting and degrading disease-causing proteins .
Wirkmechanismus
PROTAC EGFR degrader 6 functions by recruiting the E3 ubiquitin ligase to the EGFR protein, facilitating its ubiquitination and subsequent degradation by the proteasome. This process involves the formation of a ternary complex between the PROTAC molecule, the target protein (EGFR), and the E3 ligase. The degradation of EGFR leads to the inhibition of downstream signaling pathways that promote cancer cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
PROTAC EGFR degrader 5: This compound also targets EGFR but uses a different E3 ligase ligand (von Hippel-Lindau, VHL) and has a DC50 value of 34.8 nM.
Gefitinib-based PROTAC 3: This compound uses gefitinib as the EGFR inhibitor and VHL as the E3 ligase ligand, with a DC50 value of 11.7 nM.
HJM-561: A novel PROTAC that selectively degrades EGFRDel19/T790M/C797S and L858R/T790M/C797S triple mutants.
Uniqueness: PROTAC EGFR degrader 6 is unique in its use of the CRBN E3 ligase ligand, which provides a different mechanism of action compared to other PROTACs that use VHL. This compound has shown significant efficacy in degrading EGFRDel19 in HCC827 cells and inducing apoptosis and G1 cell cycle arrest .
Eigenschaften
Molekularformel |
C49H57FN12O5 |
|---|---|
Molekulargewicht |
913.1 g/mol |
IUPAC-Name |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-8-[4-[6-[[2-(4-fluoroanilino)-4-[4-(hydroxymethyl)piperidin-1-yl]pyrido[3,4-d]pyrimidin-6-yl]amino]pyridin-3-yl]piperazin-1-yl]octanamide |
InChI |
InChI=1S/C49H57FN12O5/c50-33-10-12-34(13-11-33)53-49-55-40-29-52-43(27-37(40)46(58-49)61-21-18-32(31-63)19-22-61)56-42-16-14-35(28-51-42)60-25-23-59(24-26-60)20-5-3-1-2-4-9-44(64)54-39-8-6-7-36-38(39)30-62(48(36)67)41-15-17-45(65)57-47(41)66/h6-8,10-14,16,27-29,32,41,63H,1-5,9,15,17-26,30-31H2,(H,54,64)(H,51,52,56)(H,53,55,58)(H,57,65,66) |
InChI-Schlüssel |
ZWLPWTDAYPOQGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCCCCCCN4CCN(CC4)C5=CN=C(C=C5)NC6=NC=C7C(=C6)C(=NC(=N7)NC8=CC=C(C=C8)F)N9CCC(CC9)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![GlcNAc|A(1-3)[GlcNAc|A(1-6)]GalNAc-|A-Thr](/img/structure/B12409725.png)
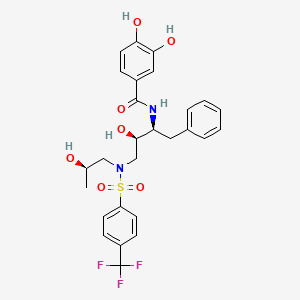
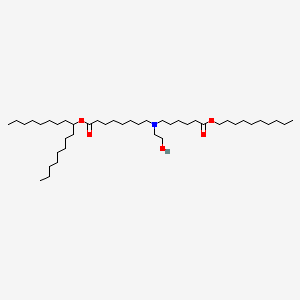
![(E,5S,6S)-5-acetyloxy-6-[(3R,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B12409734.png)

